1,2-Dithiane-3-carboxylic acid

説明

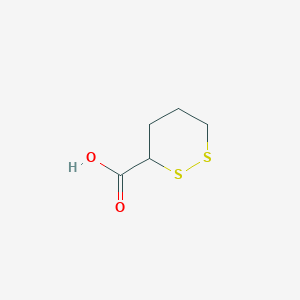

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dithiane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWJCVNSTMEANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339939 | |

| Record name | 1,2-Dithiane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-98-6 | |

| Record name | 1,2-Dithiane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dithiane-3-carboxylic Acid: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dithiane-3-carboxylic acid, a sulfur-containing heterocyclic compound, presents a unique structural motif of interest in various scientific disciplines, including medicinal chemistry and materials science. Its six-membered dithiane ring, coupled with a carboxylic acid functional group, imparts specific chemical properties and potential for diverse applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data on this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring in which two adjacent carbon atoms are replaced by sulfur atoms, forming a disulfide bond, and a carboxylic acid group is attached to the third carbon atom.

Molecular Formula: C₅H₈O₂S₂[1]

Molecular Weight: 164.25 g/mol [1]

CAS Number: 14091-98-6[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂S₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| CAS Number | 14091-98-6 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Stereochemistry

The carbon atom at the 3-position of the 1,2-dithiane ring, which is bonded to the carboxylic acid group, is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-1,2-Dithiane-3-carboxylic acid and (S)-1,2-Dithiane-3-carboxylic acid.

The stereochemistry of this compound is a critical aspect, as the biological activity of chiral molecules often resides in only one of the enantiomers. The synthesis of enantiomerically pure forms presents a significant challenge and is a key area of research.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for related dithianes and carboxylic acids can be adapted.

Synthesis

Racemic Synthesis: A potential route to racemic this compound involves the reaction of a suitable precursor, such as a dihalo-carboxylic acid ester, with a sulfur source like sodium disulfide. Another approach is the oxidation of a corresponding dithiol precursor.

Enantioselective Synthesis: The preparation of enantiomerically pure (R)- and (S)-1,2-Dithiane-3-carboxylic acid is more complex. Strategies that could be employed include:

-

Chiral Resolution: Separation of the racemic mixture using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to control the stereochemistry during the synthesis.

-

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Analysis

Standard analytical techniques would be employed to characterize this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): For assessing purity and, with a chiral stationary phase, for separating and quantifying the enantiomers.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, related sulfur-containing heterocycles, such as dithiolanes, have been investigated for various biological activities. For instance, some dithiolane derivatives have been studied for their potential as antioxidants and their interactions with biological targets.

Given the structural features of this compound, including the disulfide bond and the carboxylic acid moiety, it could potentially exhibit biological activity. The disulfide bond is a redox-active functional group that can participate in thiol-disulfide exchange reactions, a common mechanism in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are important for binding to biological macromolecules.

Further research is required to explore the potential biological effects and mechanisms of action of this compound and its enantiomers.

Conclusion

This compound is a chiral heterocyclic compound with a well-defined chemical structure. While its fundamental properties have been established, there is a significant gap in the literature concerning its specific physicochemical data, detailed experimental protocols for its synthesis and analysis, and its biological activity. The presence of a chiral center and a reactive disulfide bond suggests that this molecule could be a valuable target for further investigation, particularly in the fields of medicinal chemistry and drug development. Future research efforts should focus on elucidating these unknown aspects to fully realize the potential of this intriguing molecule.

References

Technical Guide: Synthesis of 1,2-Dithiane-3-carboxylic acid from α,γ-Dimercaptobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1,2-Dithiane-3-carboxylic acid from its precursor, α,γ-dimercaptobutyric acid. The core of this synthesis involves an intramolecular oxidative cyclization of the dithiol to form the cyclic disulfide. While specific literature on this exact transformation is scarce, this guide outlines a robust experimental protocol adapted from established methods for thiol-to-disulfide oxidation, particularly leveraging an environmentally benign iodine-catalyzed aerobic oxidation.

Introduction

This compound is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The formation of the 1,2-dithiane ring via intramolecular disulfide bond formation is a key synthetic step. The oxidation of dithiols to cyclic disulfides is a common transformation in organic synthesis, with various methods available, ranging from the use of metal catalysts to greener, catalyst-free air oxidation. This guide focuses on a practical and sustainable approach utilizing catalytic iodine in the presence of air as the terminal oxidant.

Synthetic Pathway

The synthesis of this compound from α,γ-dimercaptobutyric acid is achieved through an intramolecular oxidative cyclization. This reaction involves the formation of a disulfide bond between the two thiol groups within the same molecule, leading to the formation of the six-membered 1,2-dithiane ring.

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Iodine-Catalyzed Aerobic Oxidation

This section details a proposed experimental procedure for the synthesis of this compound. This protocol is adapted from general methods for the iodine-catalyzed aerobic oxidation of thiols to disulfides.[1][2][3] Optimization of reaction conditions may be necessary to achieve optimal yields for this specific substrate.

Materials:

-

α,γ-Dimercaptobutyric acid

-

Iodine (I₂)

-

Ethyl acetate (EtOAc)

-

Oxygen (or ambient air)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Oxygen balloon (or access to compressed air)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add α,γ-dimercaptobutyric acid (1.0 equivalent).

-

Solvent and Catalyst Addition: Dissolve the starting material in ethyl acetate. Add a catalytic amount of iodine (e.g., 5 mol%).

-

Oxidation: Fill a balloon with oxygen and attach it to the top of the condenser (or, alternatively, the reaction can be left open to the air, though the reaction time may be longer). Heat the reaction mixture to a specified temperature (e.g., 70°C) and stir vigorously.[1][2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine. The brown color of the iodine should disappear.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to afford the pure this compound.

Proposed Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the oxidative cyclization of dithiols to cyclic disulfides based on literature precedents.[1][2][3] Specific values for the synthesis of this compound would need to be determined experimentally.

| Parameter | Typical Value/Range | Notes |

| Reactant Concentration | 0.01 - 0.1 M | Higher dilutions can favor intramolecular cyclization over intermolecular polymerization. |

| Iodine Loading | 1 - 10 mol% | Catalytic amounts are generally sufficient. |

| Temperature | Room Temperature - 70°C | Higher temperatures may be required to facilitate the catalytic cycle with air as the oxidant. |

| Reaction Time | 1 - 24 hours | Dependent on temperature, catalyst loading, and substrate reactivity. |

| Yield | 60 - 98% | Yields for analogous thiol oxidations are generally good to excellent. |

| Purity | >95% (after chromatography) | Purification is typically required to remove any byproducts or unreacted starting material. |

Proposed Reaction Mechanism

The iodine-catalyzed aerobic oxidation of thiols to disulfides is proposed to proceed through the following steps:

-

Oxidation of Thiol by Iodine: Two molecules of the dithiol react with iodine to form a sulfenyl iodide intermediate and hydrogen iodide (HI).

-

Disulfide Bond Formation: The sulfenyl iodide is a reactive intermediate that undergoes nucleophilic attack by the second thiol group within the same molecule, leading to the formation of the cyclic disulfide and another molecule of HI.

-

Catalyst Regeneration: The hydrogen iodide is then oxidized back to iodine by molecular oxygen (from air), thus regenerating the catalyst and allowing the cycle to continue. Water is formed as the byproduct.

Figure 3: Proposed catalytic cycle for the reaction.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from α,γ-dimercaptobutyric acid via an iodine-catalyzed aerobic oxidation. The proposed methodology is based on well-established and environmentally conscious chemical transformations. While the provided protocol is expected to be effective, empirical optimization of the reaction conditions is recommended to achieve the desired efficiency and yield for this specific substrate. This synthesis opens avenues for further research into the properties and applications of this compound and its derivatives in various scientific fields.

References

- 1. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dithiane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dithiane-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predicted dataset based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for its constituent functional groups. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on the analysis of similar structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet, broad | 1H | -COOH |

| ~3.8-4.0 | Triplet | 1H | H-3 |

| ~3.0-3.2 | Multiplet | 2H | H-6 |

| ~2.2-2.4 | Multiplet | 2H | H-4 |

| ~1.9-2.1 | Multiplet | 2H | H-5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~45-50 | C-3 |

| ~35-40 | C-6 |

| ~25-30 | C-4 |

| ~20-25 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, very broad | O-H stretch (Carboxylic acid dimer) |

| 2850-2950 | Medium | C-H stretch (Aliphatic) |

| ~1700-1720 | Strong | C=O stretch (Carboxylic acid dimer)[1][2][3] |

| ~1400-1440 | Medium | O-H bend[3] |

| ~1210-1320 | Medium | C-O stretch[3] |

| ~600-700 | Weak-Medium | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 119 | [M - COOH]⁺ |

| 147 | [M - OH]⁺[1][4] |

| 119 | [M - COOH]⁺ |

| 104 | [M - S₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

-

Insert the sample into the NMR probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 16 ppm, a pulse width of 90°, a relaxation delay of 2 seconds, and 16-32 scans.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum.

-

Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Following ¹H NMR, acquire the ¹³C NMR spectrum.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.

-

Typical parameters include a spectral width of 240 ppm, a pulse width of 30°, a relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

Process the FID similarly to the ¹H spectrum and reference it to the CDCl₃ solvent signal at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.[5]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Alternatively, dissolve the sample in a volatile solvent and inject it into a gas chromatograph coupled to the mass spectrometer (GC-MS).

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

The detector will record the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

An In-depth Technical Guide to the Discovery and History of Dithiane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiane carboxylic acids, a class of sulfur-containing heterocyclic compounds, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Their discovery, intrinsically linked to the development of Umpolung (reactivity inversion) strategies, has provided chemists with a powerful tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and burgeoning biological importance of dithiane carboxylic acids, with a focus on providing actionable data and protocols for laboratory professionals.

The Genesis: The Corey-Seebach Reaction and the Dawn of Acyl Anion Equivalents

The history of dithiane carboxylic acids is inseparable from the groundbreaking work of Elias J. Corey and Dieter Seebach in the mid-1960s. Their development of the Corey-Seebach reaction revolutionized synthetic organic chemistry by introducing the concept of "Umpolung," or the reversal of carbonyl group polarity.[1]

Prior to this, the electrophilic nature of the carbonyl carbon was a fundamental tenet of organic synthesis. The Corey-Seebach reaction ingeniously circumvented this by temporarily masking a carbonyl group as a 1,3-dithiane. The key discovery was that the C-2 proton of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base, such as n-butyllithium, to form a nucleophilic 2-lithio-1,3-dithiane.[2] This lithiated species effectively behaves as a masked acyl anion, a synthetic equivalent that was previously inaccessible.

The logical extension of this powerful methodology was the reaction of the 2-lithio-1,3-dithiane intermediate with carbon dioxide (CO₂), an electrophile, to introduce a carboxyl group at the C-2 position. This carboxylation step marked the first synthesis of a 1,3-dithiane-2-carboxylic acid and laid the foundation for the entire class of dithiane carboxylic acids.

// Nodes Aldehyde [label="Aldehyde (R-CHO)"]; Dithiane [label="1,3-Dithiane"]; Lithio_Dithiane [label="2-Lithio-1,3-dithiane", fillcolor="#FBBC05"]; CO2 [label="Carbon Dioxide (CO₂)"]; Dithiane_Carboxylic_Acid [label="1,3-Dithiane-2-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Dithiane [label="1,3-Propanedithiol, H⁺"]; Dithiane -> Lithio_Dithiane [label="n-Butyllithium"]; Lithio_Dithiane -> Dithiane_Carboxylic_Acid [label="1. CO₂\n2. H₃O⁺"]; } dot Caption: Synthetic pathway to 1,3-dithiane-2-carboxylic acid via the Corey-Seebach reaction.

Physicochemical Properties of Dithiane Carboxylic Acids

The physicochemical properties of dithiane carboxylic acids are crucial for their application in both synthesis and drug discovery. The presence of the dithiane ring and the carboxylic acid moiety imparts a unique combination of characteristics. Below is a summary of available data for representative dithiane carboxylic acids.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 1,3-Dithiane-2-carboxylic acid | 20461-89-6 | C₅H₈O₂S₂ | 164.25 | 118-122 | - | - |

| 1,2-Dithiolane-4-carboxylic acid (Asparagusic acid) | 2224-02-4 | C₄H₆O₂S₂ | 150.22 | 75.7 - 76.5 | 323.9 @ 760 mmHg | 4.15 ± 0.20 |

Experimental Protocols

Synthesis of 1,3-Dithiane-2-carboxylic Acid

This protocol details the synthesis of the foundational dithiane carboxylic acid, starting from an aldehyde.

Materials:

-

Aldehyde (e.g., formaldehyde or a higher aldehyde)

-

1,3-Propanedithiol

-

Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

Step 1: Formation of the 1,3-Dithiane

-

To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add 1,3-propanedithiol (1.1 eq).

-

Cool the mixture to 0 °C and add a catalytic amount of BF₃·OEt₂.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 1,3-dithiane.

Step 2: Lithiation and Carboxylation

-

Dissolve the 1,3-dithiane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -40 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -30 °C.

-

Stir the resulting solution at -20 °C for 2 hours.

-

In a separate flask, add an excess of crushed dry ice to anhydrous diethyl ether.

-

Slowly transfer the solution of the 2-lithio-1,3-dithiane via cannula onto the dry ice/ether slurry with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Add 1 M hydrochloric acid and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 1,3-dithiane-2-carboxylic acid.

// Nodes Start [label="Start: Aldehyde & 1,3-Propanedithiol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dithiane_Formation [label="Dithiane Formation\n(Lewis Acid Catalyst)"]; Purification1 [label="Workup & Purification"]; Dithiane [label="1,3-Dithiane", fillcolor="#FBBC05"]; Lithiation [label="Lithiation\n(n-BuLi, THF, -40°C)"]; Lithio_Dithiane [label="2-Lithio-1,3-dithiane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylation [label="Carboxylation\n(Dry Ice, Ether)"]; Acidification [label="Acidic Workup"]; Purification2 [label="Workup & Purification"]; Final_Product [label="1,3-Dithiane-2-carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dithiane_Formation; Dithiane_Formation -> Purification1; Purification1 -> Dithiane; Dithiane -> Lithiation; Lithiation -> Lithio_Dithiane; Lithio_Dithiane -> Carboxylation; Carboxylation -> Acidification; Acidification -> Purification2; Purification2 -> Final_Product; } dot Caption: Experimental workflow for the synthesis of 1,3-dithiane-2-carboxylic acid.

Biological Activities and Drug Development Potential

While initially valued for their synthetic utility, dithiane carboxylic acids and their derivatives are increasingly being explored for their biological activities. Their ability to interact with biological targets has opened new avenues in drug discovery.

Thioredoxin Reductase Inhibition

Certain 1,2-dithiolane-4-carboxylic acid analogs have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme overexpressed in many cancer cells that plays a critical role in maintaining cellular redox homeostasis.[3][4] Inhibition of TrxR can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and promoting cancer cell death.

// Nodes TrxR [label="Thioredoxin Reductase (TrxR)"]; NADPH [label="NADPH"]; Trx_ox [label="Thioredoxin (Oxidized)"]; Trx_red [label="Thioredoxin (Reduced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dithiolane_Analog [label="1,2-Dithiolane-4-carboxylic\nAcid Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased ROS"]; Apoptosis [label="Apoptosis"];

// Edges NADPH -> TrxR [arrowhead="normal"]; Trx_ox -> TrxR [arrowhead="normal"]; TrxR -> Trx_red [arrowhead="normal"]; Dithiolane_Analog -> TrxR [label="Inhibition"]; Trx_red -> ROS [label="Reduction of ROS", style=dashed, arrowhead="normal"]; Dithiolane_Analog -> ROS [style=dashed, arrowhead="normal"]; ROS -> Apoptosis [arrowhead="normal"]; } dot Caption: Proposed mechanism of action for 1,2-dithiolane-4-carboxylic acid analogs as TrxR inhibitors.

Quantitative Data on TrxR1 Inhibition:

A study on a series of 1,2-dithiolane-4-carboxylic acid analogs revealed that the presence of a Michael acceptor functionality enhanced the inhibitory effect against TrxR1. The most potent compounds exhibited micromolar IC₅₀ values.[3]

| Compound | IC₅₀ for TrxR1 Inhibition (µM) |

| Analog 2g | >200 |

| Analog 2j | 186.0 ± 15.0 |

| Analog 2k | 5.3 ± 0.5 |

Experimental Protocol: In Vitro Thioredoxin Reductase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of dithiane carboxylic acid derivatives against TrxR.

Materials:

-

Purified recombinant human thioredoxin reductase 1 (TrxR1)

-

NADPH

-

Insulin

-

Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 7.5) containing EDTA

-

Test compounds (dithiane carboxylic acid derivatives) dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, NADPH, and insulin.

-

Add various concentrations of the test compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding TrxR1 to each well.

-

Incubate the plate at 37 °C for a specified time (e.g., 20 minutes).

-

Stop the reaction and measure the reduction of insulin by adding DTNB. The reduction of DTNB by free thiols in reduced insulin results in a yellow product that can be quantified by measuring the absorbance at 412 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory and Analgesic Effects

Recent research has explored novel dithiazole carboxylic acid derivatives for their anti-inflammatory and analgesic properties. Some of these compounds have shown potent activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to screen for COX-1 and COX-2 inhibition.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

Prostaglandin E₂ (PGE₂) standard

-

LC-MS/MS system for PGE₂ quantification

Procedure:

-

In separate reactions for COX-1 and COX-2, pre-incubate the respective enzyme with the test compound (at various concentrations) or DMSO (control) in the reaction buffer at 37 °C for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37 °C.

-

Stop the reaction (e.g., by adding a solution of stannous chloride).

-

Quantify the amount of PGE₂ produced using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2 to determine IC₅₀ values and selectivity.

Conclusion

The discovery of dithiane carboxylic acids, born from the intellectual brilliance of the Corey-Seebach reaction, has provided a lasting legacy in organic chemistry. Initially revered for their role as versatile synthetic intermediates, these compounds are now emerging as promising scaffolds in drug discovery. The ability to modulate key biological targets such as thioredoxin reductase and cyclooxygenase enzymes highlights their potential for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to empower researchers to further explore the rich chemistry and biology of dithiane carboxylic acids, paving the way for future innovations in both academic and industrial research.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Dithiane-3-carboxylic acid | 14091-98-6 | Benchchem [benchchem.com]

- 3. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for Asparagusic acid (HMDB0029611) [hmdb.ca]

The Umpolung Reactivity of 1,2-Dithiane Systems: A Tale of Instability and an Exploration of a Stable Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of umpolung, or the reversal of polarity, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic strategies. The use of 1,3-dithianes as masked acyl anions in the Corey-Seebach reaction is a classic and widely applied example of this principle. This technical guide addresses the umpolung reactivity of the isomeric 1,2-dithiane systems. Contrary to the stability and synthetic utility of their 1,3-counterparts, 1,2-dithiane systems do not exhibit useful umpolung reactivity. This is primarily attributed to the inherent instability of the corresponding 2-lithio-1,2-dithiane intermediate, which readily undergoes fragmentation. This guide will delve into the theoretical basis for this instability, contrasting it with the robust chemistry of 1,3-dithianes. A comprehensive overview of the Corey-Seebach reaction, including detailed experimental protocols and quantitative data, is provided as a benchmark for successful dithiane-based umpolung.

Introduction to Umpolung Reactivity

In organic chemistry, the German term "umpolung" refers to the inversion of the normal polarity of a functional group.[1] Typically, the carbon atom of a carbonyl group is electrophilic. Umpolung strategies aim to temporarily reverse this reactivity, rendering the carbonyl carbon nucleophilic. This "masked" acyl anion equivalent can then react with a variety of electrophiles, leading to the formation of valuable 1,2- and 1,4-dicarbonyl compounds, α-hydroxy ketones, and other synthons that are difficult to access through traditional methods.[2]

The Corey-Seebach reaction, which utilizes 1,3-dithianes, is a prime example of this concept. The protons at the C2 position of a 1,3-dithiane are sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base, such as n-butyllithium, to form a stabilized carbanion.[2][3] This nucleophilic species can then participate in a wide range of carbon-carbon bond-forming reactions.

The Challenge of Umpolung in 1,2-Dithiane Systems

While the umpolung reactivity of 1,3-dithianes is well-established, the application of this concept to 1,2-dithiane systems is conspicuously absent from the synthetic literature. The primary reason for this is the inherent instability of the putative 2-lithio-1,2-dithiane intermediate. Upon deprotonation, this species is prone to rapid fragmentation, precluding its use as a practical acyl anion equivalent.

The Fragmentation Pathway

The instability of lithiated 1,2-dithianes is analogous to the well-documented fragmentation of lithiated 1,3-dithiolanes (the five-membered ring counterparts).[3] Upon formation of the carbanion at the carbon adjacent to one of the sulfur atoms, a retro-[2+3] cycloaddition-type fragmentation is initiated. This process is thermodynamically driven by the formation of stable, neutral molecules. In the case of a lithiated 1,2-dithiane, the likely fragmentation pathway would lead to the formation of ethene and a dithiocarboxylate species.

dot

Caption: Proposed fragmentation of a lithiated 1,2-dithiane.

This fragmentation is a consequence of the ring strain in the five- and six-membered cyclic disulfides and the thermodynamic stability of the resulting products. Computational studies on related systems have shown that the energy barrier for such fragmentation pathways is low, making it the dominant reaction pathway over intermolecular reactions with electrophiles.

The Paradigm of Stability: Umpolung Reactivity of 1,3-Dithianes (Corey-Seebach Reaction)

In stark contrast to the 1,2-isomer, the 2-lithio-1,3-dithiane anion is a remarkably stable and versatile nucleophile.[4] The six-membered ring of the 1,3-dithiane is conformationally less strained, and the geometry of the carbanion orbital allows for effective stabilization through delocalization into the d-orbitals of the adjacent sulfur atoms.

The Corey-Seebach Reaction Workflow

The general workflow of the Corey-Seebach reaction involves three key steps:

-

Formation of the 1,3-dithiane: An aldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst.

-

Deprotonation and Alkylation: The 1,3-dithiane is deprotonated at the C2 position with a strong base, typically n-butyllithium, to form the nucleophilic 2-lithio-1,3-dithiane. This anion is then reacted with an electrophile.

-

Deprotection: The dithiane protecting group is removed to regenerate the carbonyl functionality, yielding the final product.

dot

Caption: General workflow of the Corey-Seebach reaction.

Experimental Protocols for 1,3-Dithiane Umpolung

The following sections provide detailed methodologies for the key steps in the Corey-Seebach reaction.

Protocol for the Formation of 2-Phenyl-1,3-dithiane

Materials:

-

Benzaldehyde

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in anhydrous chloroform (0.5 M) is added 1,3-propanedithiol (1.1 eq).

-

The mixture is cooled to 0 °C, and boron trifluoride diethyl etherate (0.1 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-phenyl-1,3-dithiane.

Protocol for Lithiation and Alkylation of 2-Phenyl-1,3-dithiane with Benzyl Bromide

Materials:

-

2-Phenyl-1,3-dithiane

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of 2-phenyl-1,3-dithiane (1.0 eq) in anhydrous THF (0.2 M) is cooled to -30 °C under an inert atmosphere (argon or nitrogen).[2]

-

n-Butyllithium (1.1 eq) is added dropwise, and the resulting deep red solution is stirred at -30 °C for 2 hours.

-

A solution of benzyl bromide (1.2 eq) in anhydrous THF is added dropwise at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-benzyl-2-phenyl-1,3-dithiane.

Protocol for the Deprotection of 2-Benzyl-2-phenyl-1,3-dithiane

Materials:

-

2-Benzyl-2-phenyl-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

Procedure:

-

To a solution of 2-benzyl-2-phenyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (9:1, 0.1 M) is added calcium carbonate (2.5 eq) followed by mercury(II) chloride (2.5 eq).[5]

-

The resulting suspension is stirred vigorously at room temperature for 4 hours.

-

The mixture is filtered through a pad of Celite®, and the filtrate is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the corresponding ketone.

Quantitative Data for 1,3-Dithiane Umpolung Reactions

The following tables summarize representative quantitative data for the key steps of the Corey-Seebach reaction.

Table 1: Formation of 1,3-Dithianes

| Aldehyde/Ketone | Dithiol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | 1,3-Propanedithiol | BF₃·OEt₂ | CHCl₃ | 2 | 95 | [4] |

| Cyclohexanone | 1,3-Propanedithiol | TsOH | Toluene | 12 | 88 | [5] |

| Acetaldehyde | 1,3-Propanedithiol | I₂ | CH₂Cl₂ | 1 | 92 | [6] |

Table 2: Alkylation of 2-Lithio-1,3-dithianes

| 1,3-Dithiane | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Dithiane | Benzyl bromide | n-BuLi | THF | -30 to RT | 12 | 91 | [2] |

| 2-Methyl-1,3-dithiane | Cyclohexanone | n-BuLi | THF | -78 to RT | 3 | 85 | [5] |

| 1,3-Dithiane | Ethylene oxide | n-BuLi | THF | -78 to RT | 4 | 82 | [2] |

Table 3: Deprotection of 2-Substituted-1,3-dithianes

| 2-Substituted-1,3-dithiane | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 2-Benzyl-1,3-dithiane | HgCl₂/CaCO₃ | CH₃CN/H₂O | 4 | 90 | [5] |

| 2-Cyclohexyl-1,3-dithiane | DDQ | CH₂Cl₂/H₂O | 1 | 88 | [4] |

| 2-Butyl-1,3-dithiane | I₂/H₂O₂ | H₂O/SDS | 2 | 95 | [7] |

Signaling Pathways and Logical Relationships

The umpolung strategy, particularly through the Corey-Seebach reaction, does not directly engage with biological signaling pathways. However, its application in the synthesis of complex molecules, including natural products and their analogues, is of paramount importance to drug discovery and development. The ability to construct intricate carbon skeletons allows for the synthesis of novel chemical entities that can be screened for biological activity, potentially leading to the discovery of new therapeutic agents that modulate various signaling pathways.

dot

Caption: Role of umpolung in the drug discovery process.

Conclusion

The umpolung reactivity of 1,2-dithiane systems is not a synthetically viable strategy due to the propensity of the corresponding 2-lithio-1,2-dithiane intermediate to undergo rapid fragmentation. This inherent instability stands in stark contrast to the robust and versatile chemistry of 1,3-dithianes, as exemplified by the Corey-Seebach reaction. For researchers, scientists, and drug development professionals, understanding the structural features that govern the stability of these masked acyl anions is crucial for the rational design of synthetic routes. While 1,2-dithianes are not suitable for umpolung applications, the principles learned from their instability, when compared to the success of 1,3-dithianes, provide valuable insights into the delicate balance of electronic and steric factors that control the reactivity of organosulfur compounds. The Corey-Seebach reaction remains a powerful and indispensable tool for the construction of complex molecular architectures, continuing to fuel innovation in both academic and industrial research.

References

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring-opening reaction of Bus- and SES-protected aziridines using lithiated dithianes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Corey-Seebach Reaction [organic-chemistry.org]

- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of the Disulfide Bond in the Reactivity of 1,2-Dithiane-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dithiane-3-carboxylic acid, a six-membered cyclic disulfide, presents a fascinating case study in the interplay between molecular structure and chemical reactivity. The disulfide bond, nestled within a flexible dithiane ring and adjacent to a carboxylic acid moiety, governs the molecule's redox behavior, susceptibility to nucleophilic attack, and potential biological activity. This technical guide provides an in-depth analysis of the core principles dictating the reactivity of this compound, with a focus on the central role of its disulfide linkage. We will explore its redox chemistry, reaction kinetics with nucleophiles, and potential implications in redox signaling pathways, particularly in the context of its relationship to the biologically significant molecule, alpha-lipoic acid. This document synthesizes available data on 1,2-dithiane systems and provides detailed experimental protocols for the further investigation of this compound, aiming to equip researchers with the knowledge to harness its unique chemical properties for applications in drug development and chemical biology.

Introduction: The Disulfide Bond as a Functional Hub

The disulfide bond is a covalent linkage between two sulfur atoms that plays a critical role in stabilizing the tertiary and quaternary structures of proteins, and in the redox chemistry of numerous small molecules. In this compound, the disulfide bond is not merely a structural element but the primary determinant of its chemical reactivity. The six-membered ring of 1,2-dithiane is more flexible than its five-membered counterpart, 1,2-dithiolane (the parent ring of lipoic acid), leading to distinct differences in ring strain and, consequently, reactivity. The presence of the carboxylic acid group at the 3-position further modulates the electronic properties of the disulfide bond and provides a handle for chemical derivatization.

Understanding the reactivity of the disulfide bond in this compound is crucial for several reasons:

-

Redox-Active Moiety: The disulfide bond can be readily reduced to a dithiol and re-oxidized, making it a key player in redox reactions.

-

Target for Nucleophiles: The sulfur atoms of the disulfide bond are electrophilic and susceptible to attack by a variety of nucleophiles, leading to ring-opening reactions.

-

Potential Biological Significance: As a metabolite of alpha-lipoic acid, this compound may interact with biological systems, particularly those involved in redox signaling. While six-membered ring disulfides are generally not considered substrates for thioredoxin reductase, their derivatives could potentially modulate the activity of this and other redox-sensitive enzymes[1].

This guide will systematically explore these facets of this compound's reactivity.

Physicochemical and Reactivity Data

While specific experimental data for this compound is limited in the literature, we can infer its properties from closely related compounds and computational studies. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,2-Dithiane (Parent Compound) | 2-(2,3-Dihydroxy phenyl)-1,3-dithiane |

| Molecular Formula | C₅H₈O₂S₂ | C₄H₈S₂ | C₁₀H₁₂O₂S₂ |

| Molecular Weight | 164.25 g/mol | 120.24 g/mol | 228.33 g/mol |

| Redox Potential (E⁰') | Not Experimentally Determined | Not Experimentally Determined | ~0.753 V vs. SHE |

| Calculated Redox Potential | Not Available | Not Available | 0.766 V vs. SHE |

Table 2: Conformational Energy of 1,2-Dithiane (Computational Data)

| Conformation | Relative Stability (kJ/mol) | Energy Barrier for Interconversion (kJ/mol) |

| Chair | 0 | 56.3 (Chair-to-Twist)[2] |

| Twist | 21.9[2] | Not Applicable |

Core Reactivity of the Disulfide Bond

The reactivity of this compound is dominated by the chemistry of its disulfide bond, which primarily involves two types of reactions: redox reactions and nucleophilic substitution.

Redox Chemistry

The disulfide bond can be reversibly reduced to the corresponding dithiol, 1,4-dimercaptobutane-2-carboxylic acid. This redox activity is central to its potential biological function and its utility in chemical synthesis.

The redox potential of the disulfide/dithiol couple is a key parameter that determines the thermodynamic feasibility of its reaction with other redox-active species. While the exact value for this compound has not been reported, studies on similar dithiane structures suggest a formal potential in the range of +0.7 to +0.8 V vs. SHE.

Nucleophilic Cleavage of the Disulfide Bond

The sulfur atoms of the disulfide bond are electrophilic and can be attacked by nucleophiles, leading to the cleavage of the S-S bond. This is a common reaction for disulfides and is a key mechanism for their biological function and chemical manipulation.

Common nucleophiles that can cleave disulfide bonds include:

-

Thiols (e.g., dithiothreitol, DTT; glutathione, GSH): This reaction proceeds via a thiol-disulfide exchange mechanism.

-

Phosphines (e.g., tris(2-carboxyethyl)phosphine, TCEP): These are potent reducing agents for disulfides.

-

Cyanide ions: This reaction results in the formation of a thiocyanate and a thiol.

The general mechanism for nucleophilic attack on the disulfide bond is depicted below.

The rate of this reaction is dependent on the nucleophilicity of the attacking species, the steric hindrance around the disulfide bond, and the electronic properties of the dithiane ring.

Experimental Protocols

To facilitate further research into the reactivity of this compound, we provide detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route, adapted from general procedures for dithiane synthesis, involves the reaction of a suitable α-keto acid or its equivalent with 1,4-butanedithiol followed by cyclization. A more direct, though less commonly cited, approach would be the reaction of 2,3-dibromosuccinic acid with sodium disulfide. A generalized procedure based on dithiane formation from carbonyls is as follows:

Materials:

-

Glyoxylic acid

-

1,4-Butanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Chloroform

-

Glacial acetic acid

-

10% Aqueous potassium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of boron trifluoride diethyl etherate in chloroform and glacial acetic acid.

-

Heat the solution to reflux with vigorous stirring.

-

Slowly add a solution of glyoxylic acid and 1,4-butanedithiol in chloroform over several hours.

-

After the addition is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture sequentially with water, 10% aqueous potassium hydroxide, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Kinetic Analysis of Disulfide Reduction by DTT (Spectrophotometric Assay)

This protocol allows for the determination of the rate of disulfide bond reduction by monitoring the formation of oxidized DTT (DTTox), which has a characteristic absorbance at 310 nm.[3][4]

Materials:

-

This compound

-

Dithiothreitol (DTT)

-

Tris buffer (e.g., 100 mM, pH 8.0)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare stock solutions of this compound and DTT in the Tris buffer.

-

Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C).

-

In a quartz cuvette, mix the buffer and the this compound solution to achieve the desired final concentration.

-

Initiate the reaction by adding the DTT solution to the cuvette and mix quickly.

-

Immediately begin monitoring the absorbance at 310 nm over time.

-

The rate of reaction can be determined from the initial slope of the absorbance versus time plot, using the molar extinction coefficient of DTTox at 310 nm.

Electrochemical Analysis by Cyclic Voltammetry

Cyclic voltammetry (CV) can be used to determine the redox potential of the disulfide/dithiol couple.

Materials:

-

This compound

-

Supporting electrolyte (e.g., 0.1 M KCl in a suitable buffer)

-

Three-electrode system (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Potentiostat

Procedure:

-

Prepare a solution of this compound in the buffered supporting electrolyte.

-

Assemble the three-electrode cell and purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range expected to encompass the redox events of the disulfide bond (e.g., from -0.5 V to +1.0 V vs. Ag/AgCl).

-

Vary the scan rate to investigate the reversibility of the redox process.

-

The formal redox potential (E⁰') can be estimated from the average of the anodic and cathodic peak potentials.

Role in Signaling Pathways and Drug Development

The structural similarity of this compound to metabolites of alpha-lipoic acid suggests its potential involvement in cellular redox signaling. The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a major cellular antioxidant system that is often dysregulated in diseases such as cancer.

While 1,2-dithianes are generally not considered good substrates for TrxR[1], derivatives of 1,2-dithiolanes have been investigated as inhibitors of this enzyme[5][6]. This raises the possibility that this compound or its derivatives could act as modulators of the thioredoxin system or other redox-sensitive signaling pathways.

For drug development professionals, the dithiane carboxylic acid scaffold offers several attractive features:

-

Redox-Modulating Core: The disulfide bond can be engineered to react with specific biological thiols, potentially leading to targeted drug action.

-

Tunable Reactivity: Modification of the dithiane ring or the carboxylic acid group can be used to fine-tune the reactivity and pharmacokinetic properties of drug candidates.

-

Prodrug Potential: The disulfide bond can be used as a cleavable linker in prodrug design, releasing an active therapeutic agent under specific redox conditions.

Conclusion

The disulfide bond in this compound is the linchpin of its reactivity. Its susceptibility to reduction and nucleophilic attack, combined with the modulating influence of the carboxylic acid group, creates a molecule with a rich and potentially exploitable chemistry. While further experimental work is needed to fully quantify its reactivity and elucidate its biological roles, the foundational principles and experimental frameworks presented in this guide offer a solid starting point for researchers. By understanding and harnessing the unique properties of the disulfide bond within this dithiane system, new avenues in drug discovery, chemical biology, and materials science may be uncovered.

References

- 1. Flux versus poise: Measuring the dynamic cellular activity of the thioredoxin system with a redox probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Direct spectrophotometric measurement of the rate of reduction of disulfide bonds. The reactivity of the disulfide bonds of bovine -lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Theoretical Insights into the Conformational Landscape of the 1,2-Dithiane Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiane ring, a six-membered heterocycle containing a disulfide bond, is a structural motif present in various biologically active molecules and natural products. Its conformational flexibility plays a crucial role in determining molecular shape, stability, and ultimately, biological function. This technical guide provides an in-depth analysis of the theoretical studies on the conformation of the 1,2-dithiane ring, presenting key quantitative data, detailing computational methodologies, and visualizing conformational relationships.

Conformational Preferences and Energetics

Theoretical studies, primarily employing ab initio and density functional theory (DFT) methods, have established that the 1,2-dithiane ring predominantly exists in a chair conformation . This preference is a consequence of minimizing torsional and steric strain within the ring. The primary alternative conformation is the more flexible twist-boat form.

Quantitative computational studies have elucidated the energy differences between these conformers and the barriers to their interconversion. A key study utilized Hartree-Fock (HF) level of theory with the 6-31+G* basis set for geometry optimization, followed by single-point energy calculations using Møller-Plesset perturbation theory (MP2) and DFT (B3LYP) with the same basis set.[1]

| Parameter | Value (kJ/mol) | Computational Level | Reference |

| Chair - Twist-Boat Energy Difference | 21.9 | MP2/6-31+G//HF/6-31+G | [1] |

| Chair → Twist-Boat Energy Barrier | 56.3 | MP2/6-31+G//HF/6-31+G | [1] |

These values highlight the significant energetic preference for the chair conformation and the substantial energy barrier that hinders facile interconversion to the twist-boat form at ambient temperatures.

Geometric Parameters of 1,2-Dithiane Conformers

The following table summarizes representative geometric parameters for the key conformations of the 1,2-dithiane ring, compiled from various theoretical studies. It is important to note that the exact values can vary depending on the level of theory and basis set employed.

| Parameter | Chair Conformation | Twist-Boat Conformation |

| Bond Lengths (Å) | ||

| S-S | ~2.04 - 2.06 | ~2.05 - 2.07 |

| C-S | ~1.83 - 1.85 | ~1.83 - 1.86 |

| C-C | ~1.53 - 1.55 | ~1.53 - 1.56 |

| Bond Angles (°) | ||

| C-S-S | ~95 - 97 | ~96 - 98 |

| S-C-C | ~110 - 112 | ~109 - 113 |

| C-C-C | ~111 - 113 | ~110 - 114 |

| Dihedral Angles (°) | ||

| S-S-C-C | ~ ±55 - 60 | Variable |

| S-C-C-C | ~ ±50 - 55 | Variable |

| C-S-S-C | ~ ±50 - 55 | Variable |

Computational Methodologies in Conformational Analysis

The theoretical investigation of the 1,2-dithiane ring conformation relies on a variety of computational chemistry techniques. Understanding these methods is essential for critically evaluating the reported data.

Key Experimental Protocols

-

Geometry Optimization: The process of finding the minimum energy structure for a given conformation. This is typically performed using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a variety of functionals (e.g., B3LYP). The choice of basis set (e.g., 6-31G, 6-31+G, cc-pVTZ) is also a critical parameter that affects the accuracy of the optimized geometry.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: To obtain more accurate energy differences between conformers and transition states, single-point energy calculations are often performed on the optimized geometries using higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, with larger basis sets.

-

Transition State Searching: To determine the energy barrier for conformational interconversion, a transition state search algorithm (e.g., Berny optimization to a transition state) is employed to locate the saddle point on the potential energy surface connecting the two conformers. The nature of the transition state is confirmed by the presence of a single imaginary frequency.

The selection of the computational method and basis set represents a trade-off between accuracy and computational cost. For systems like 1,2-dithiane, DFT methods with functionals like B3LYP and basis sets of at least double-zeta quality with polarization functions (e.g., 6-31G(d)) are generally considered to provide reliable results for geometries and relative energies.

Conformational Interconversion Pathway

The interconversion between the chair and twist-boat conformations of the 1,2-dithiane ring proceeds through a specific pathway on the potential energy surface. This process is crucial for understanding the dynamic behavior of the ring.

This diagram illustrates the energetic landscape of the chair-to-chair ring inversion process, which proceeds through a higher-energy twist-boat intermediate. The transition states represent the energy maxima along this pathway.

Logical Relationship of Computational Protocol

The theoretical study of 1,2-dithiane conformation follows a logical workflow to ensure accurate and reliable results.

This workflow begins with an initial guess of the molecular structure for each conformer. Geometry optimization is then performed, followed by a frequency analysis to validate the nature of the stationary point. For higher accuracy, single-point energy calculations can be carried out on the optimized geometries. The final step involves analyzing the results to determine relative energies, energy barriers, and detailed geometric parameters.

Conclusion

Theoretical studies provide a powerful framework for understanding the conformational behavior of the 1,2-dithiane ring. The clear energetic preference for the chair conformation, coupled with a significant barrier to ring inversion, suggests that this conformation will predominate in most chemical and biological environments. The detailed geometric and energetic data presented in this guide offer valuable parameters for molecular modeling, drug design, and the interpretation of experimental data involving molecules containing the 1,2-dithiane motif. As computational methods continue to advance, further refinement of these parameters and a deeper understanding of the subtle electronic effects governing the conformation of this important heterocyclic system can be expected.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Dithiane-3-carboxylic acid from 1,4-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, albeit theoretical, multistep protocol for the synthesis of 1,2-Dithiane-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy commences with the readily available starting material, 1,4-butanedithiol. The proposed pathway involves a four-stage process: (1) selective mono-protection of one thiol group, (2) introduction of a carboxylic acid moiety at the carbon adjacent to the free thiol, (3) deprotection of the second thiol group, and (4) final oxidative cyclization to yield the target 1,2-dithiane ring structure. This application note provides detailed experimental procedures for each stage, based on established organic chemistry principles, and includes data tables for reaction conditions and expected outcomes. Diagrams illustrating the experimental workflow and key chemical transformations are provided to facilitate comprehension and practical implementation.

Introduction

1,2-Dithianes are six-membered heterocyclic compounds containing a disulfide bond. This structural motif is of interest in drug development and materials science due to its redox activity and ability to mimic certain biological structures. The introduction of a carboxylic acid group at the 3-position of the 1,2-dithiane ring adds a functional handle for further derivatization, making this compound a valuable building block. While the direct synthesis of this specific molecule from 1,4-butanedithiol is not extensively documented in the literature, this protocol consolidates known synthetic transformations into a plausible and coherent pathway.

Proposed Synthetic Pathway Overview

The synthesis of this compound from 1,4-butanedithiol is proposed to proceed through the following four stages:

-

Stage 1: Mono-protection of 1,4-Butanedithiol. To enable selective functionalization, one of the two thiol groups of the starting material is protected. The bulky trityl (triphenylmethyl) group is selected for this purpose to favor mono-substitution.

-

Stage 2: Introduction of the Carboxylic Acid Moiety. This stage involves a three-step sequence to introduce a carboxyl group at the carbon alpha to the free thiol: a. S-alkylation of the free thiol to form a thioether, which facilitates the subsequent deprotonation. b. α-deprotonation using a strong base followed by carboxylation with carbon dioxide. c. Reductive cleavage of the S-alkyl group to regenerate the free thiol.

-

Stage 3: Deprotection of the Trityl Group. The protecting group is removed under acidic conditions to expose the second thiol group, yielding the linear precursor for cyclization.

-

Stage 4: Oxidative Cyclization. The final step involves the oxidation of the dithiol precursor to form the cyclic disulfide bond of the 1,2-dithiane ring.

Below is a graphical representation of the overall proposed synthetic workflow.

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where indicated. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when moisture-sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Stage 1: Selective Mono-protection of 1,4-Butanedithiol

This protocol aims to selectively protect one of the thiol groups of 1,4-butanedithiol using trityl chloride.

Protocol:

-

To a solution of 1,4-butanedithiol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and pyridine at 0 °C, add a solution of trityl chloride (0.95 eq) in DCM dropwise over 1-2 hours with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the mono-protected product.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-tritylated 1,4-butanedithiol.

| Parameter | Value |

| Reactants | 1,4-Butanedithiol, Trityl chloride |

| Stoichiometry | 1 : 0.95 |

| Solvent | Dichloromethane (DCM) / Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 14-18 hours |

| Work-up | Aqueous wash, extraction, drying |

| Purification | Column Chromatography |

| Expected Yield | 40-60% |

Table 1: Reaction parameters for the mono-protection of 1,4-butanedithiol.

Stage 2: Introduction of the Carboxylic Acid Moiety

This stage is a three-step process to introduce the carboxyl group.

Step 2a: S-alkylation of Mono-protected Dithiol

-

To a solution of the mono-tritylated 1,4-butanedithiol (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, add a base such as sodium hydride (NaH, 1.1 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add an alkylating agent, for example, benzyl bromide (1.1 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the S-benzylated intermediate.

Step 2b: α-Deprotonation and Carboxylation

-

Dissolve the S-benzylated intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a strong base, such as n-butyllithium (n-BuLi, 1.2 eq), dropwise and stir for 1-2 hours at -78 °C to generate the carbanion.

-

Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature slowly.

-

Quench with a saturated aqueous solution of ammonium chloride and acidify with 1 M HCl.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain the crude carboxylated product.

Step 2c: Reductive Cleavage of the S-benzyl Group

-

Dissolve the crude carboxylated product in a suitable solvent system, such as liquid ammonia or a mixture of THF and water.

-

At -78 °C, add sodium metal in small portions until a persistent blue color is observed, indicating the cleavage of the benzyl group.

-

Quench the reaction by the addition of ammonium chloride.

-

After evaporation of the ammonia, dissolve the residue in water, acidify, and extract with an appropriate organic solvent.

-

Dry the organic phase and concentrate to yield the crude mono-protected dithiol carboxylic acid.

| Parameter | Value (Step 2a) | Value (Step 2b) | Value (Step 2c) |

| Starting Material | Mono-protected dithiol | S-benzylated intermediate | Carboxylated thioether |

| Key Reagents | NaH, Benzyl bromide | n-BuLi, CO₂ | Sodium, Liquid NH₃ |

| Solvent | Anhydrous THF | Anhydrous THF | Liquid NH₃ / THF-H₂O |

| Temperature | 0 °C to RT | -78 °C | -78 °C |

| Reaction Time | 4-6 hours | 2-3 hours | 1-2 hours |

| Expected Yield | 80-90% | 50-70% | 70-85% |

Table 2: Reaction parameters for the introduction of the carboxylic acid moiety.

Stage 3: Deprotection of the Trityl Group

This protocol removes the trityl protecting group to reveal the second thiol.

Protocol:

-

Dissolve the mono-protected dithiol carboxylic acid (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 95:5 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

The crude product, 4-carboxy-1,4-butanedithiol, can be used in the next step without further purification, or it can be purified by chromatography if necessary.

| Parameter | Value |

| Reactant | Trityl-protected dithiol carboxylic acid |

| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Work-up | Evaporation of solvent and acid |

| Expected Yield | >90% (crude) |

Table 3: Reaction parameters for the deprotection of the trityl group.

Stage 4: Oxidative Cyclization

The final step is the formation of the 1,2-dithiane ring through an intramolecular disulfide bond formation. The oxidation of 1,4-dithiols is a known method to produce 1,2-dithianes.[1]

Protocol:

-

Dissolve the crude 4-carboxy-1,4-butanedithiol in a suitable solvent. For air oxidation, a dilute solution in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. Alternatively, for iodine-mediated oxidation, a solvent like methanol or DCM can be employed.

-

Method A (Air Oxidation): Vigorously stir the dilute solution, open to the atmosphere, for 24-48 hours. The reaction can be catalyzed by the presence of a base like triethylamine.

-

Method B (Iodine Oxidation): To a solution of the dithiol in methanol, add a solution of iodine (1.1 eq) in methanol dropwise until a persistent yellow color is observed.

-

Monitor the reaction by TLC.

-

After completion, for Method B, quench the excess iodine with a solution of sodium thiosulfate.

-

Remove the solvent under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

| Parameter | Method A (Air Oxidation) | Method B (Iodine Oxidation) |

| Reactant | 4-carboxy-1,4-butanedithiol | 4-carboxy-1,4-butanedithiol |

| Oxidizing Agent | Oxygen (from air) | Iodine (I₂) |

| Solvent | DMF or DMSO | Methanol or DCM |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 24-48 hours | 1-3 hours |

| Work-up | Solvent evaporation | Quenching with Na₂S₂O₃, solvent evaporation |

| Purification | Column Chromatography / Recrystallization | Column Chromatography / Recrystallization |

| Expected Yield | Moderate to Good | Good to High |

Table 4: Reaction parameters for the oxidative cyclization.

Data Presentation

The following table summarizes the key transformations and the expected molecular weight changes throughout the proposed synthesis.

| Stage | Starting Material | Product | Molecular Weight ( g/mol ) |

| 1 | 1,4-Butanedithiol | 4-(Tritylthio)butane-1-thiol | 364.57 |

| 2a | 4-(Tritylthio)butane-1-thiol | Benzyl (4-(tritylthio)butyl) sulfide | 454.69 |

| 2b/2c | Benzyl (4-(tritylthio)butyl) sulfide | 2-Mercapto-5-(tritylthio)pentanoic acid | 408.60 |

| 3 | 2-Mercapto-5-(tritylthio)pentanoic acid | 2,5-Dimercaptopentanoic acid | 166.27 |

| 4 | 2,5-Dimercaptopentanoic acid | This compound | 164.25 |

Table 5: Summary of molecular transformations and corresponding molecular weights.

Visualization of Key Transformations

The following diagram illustrates the chemical structures and transformations in the proposed synthetic pathway.

Figure 2: Key chemical transformations in the proposed synthesis.

Conclusion

This document provides a comprehensive, though theoretical, guide for the synthesis of this compound from 1,4-butanedithiol. The proposed multi-step protocol is based on well-established reactions in organic synthesis. Researchers and professionals in drug development can use this application note as a foundational blueprint for the laboratory preparation of this and structurally related compounds. It is important to note that optimization of reaction conditions at each step will be necessary to achieve satisfactory yields and purity of the final product. Standard laboratory safety precautions should be followed throughout the execution of these protocols.

References

Application Notes and Protocols: 1,3-Dithiane as a Protecting Group for Aldehydes

A Note on 1,2-Dithiane-3-carboxylic acid: Extensive review of the scientific literature indicates that this compound is not a commonly employed reagent for the protection of aldehydes. The following application notes and protocols detail the use of the closely related and widely established 1,3-dithiane protecting group, derived from 1,3-propanedithiol, for the protection of aldehydes. This information is provided as a comprehensive and practical guide to dithiane-based protection chemistry for researchers, scientists, and drug development professionals.